molecular formula C12H13NO2 B1422666 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile CAS No. 757962-43-9

3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B1422666
CAS No.: 757962-43-9
M. Wt: 203.24 g/mol
InChI Key: OKTPCKVVDSYWLW-SNAWJCMRSA-N
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Description

3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by a phenyl ring substituted with ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the 3- and 4-positions, respectively. The compound’s acrylonitrile backbone (–CH₂–C≡N) imparts reactivity due to conjugation between the nitrile group and the adjacent double bond. It is commercially available with a purity of 97% (CAS: 184921-46-8) .

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h4-7,9H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTPCKVVDSYWLW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile, a compound featuring a nitrile functional group and an ethoxy and methoxy-substituted phenyl moiety, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry. Some of the notable activities include:

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with cellular targets such as enzymes and receptors, potentially leading to:

  • Enzyme Inhibition : The nitrile group may facilitate interactions with active sites of enzymes involved in metabolic pathways.
  • Receptor Modulation : The phenyl moiety can influence binding affinity to various receptors, impacting signal transduction pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of structurally related compounds found that derivatives with similar ethoxy and methoxy substitutions showed promising activity against a range of bacterial strains. While specific data on this compound is sparse, it is hypothesized to exhibit comparable effects.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundTBD

Anticancer Potential

In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells. For instance, a related compound was shown to activate caspase pathways leading to programmed cell death in breast cancer cells.

Case Studies

  • Study on Antimicrobial Properties : A comprehensive analysis of various derivatives highlighted the importance of functional groups in enhancing antimicrobial efficacy. The study suggested that the presence of the ethoxy and methoxy groups could enhance membrane permeability, facilitating bacterial cell disruption.
  • Anticancer Activity Investigation : In a recent study focused on phenyl-substituted nitriles, researchers observed that these compounds significantly reduced cell viability in various cancer cell lines through mechanisms involving oxidative stress induction and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., naphthyl) hinder conjugation but promote distinct solid-state packing via van der Waals interactions .
  • The diphenylamino group in derivatives enables strong π-π stacking, a feature absent in 3-ethoxy-4-methoxy derivatives .

Electronic and Photophysical Properties

HOMO-LUMO Gaps and Solvent Effects

Density functional theory (DFT) studies on α,β-unsaturated nitriles reveal solvent-dependent HOMO-LUMO gaps. For example:

  • Diphenylamino-containing derivatives exhibit narrow gaps (3.1–3.3 eV) due to charge-transfer transitions, whereas methoxy/ethoxy-substituted compounds likely have wider gaps due to reduced donor strength .
  • Solvents like methanol and dimethyl sulfoxide polarize the excited state, affecting fluorescence quantum yields .

Solid-State Packing and Intermolecular Interactions

  • 3-Ethoxy-4-methoxy derivative : Predicted to form weak C–H···N or C–H···O interactions due to methoxy/ethoxy oxygen lone pairs, similar to 3,4-dimethoxy analogs .
  • Diphenylamino derivatives: Exhibit strong π-π stacking (3.4–3.6 Å interplanar distances) and solvent-dependent conformers (anti/syn) .
  • Naphthyl derivatives : Pack via C–H···π interactions (3.8 Å), lacking directional hydrogen bonds .

Preparation Methods

Knoevenagel Condensation

The most common and well-documented method for synthesizing 3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile is the Knoevenagel condensation between an aldehyde derivative and a nitrile-containing reagent.

  • Starting Materials:

    • 3-Ethoxy-4-methoxybenzaldehyde (aromatic aldehyde)
    • Malononitrile or acetonitrile derivatives (nitrile source)
  • Catalysts and Conditions:

    • Base catalysts such as piperidine, pyridine, or ammonium acetate
    • Solvents like ethanol or methanol
    • Mild heating or reflux conditions
  • Reaction Mechanism:

    • The aldehyde carbonyl reacts with the active methylene group of the nitrile compound under basic conditions, forming an α,β-unsaturated nitrile via elimination of water.
  • Advantages:

    • High selectivity for the trans (E) isomer
    • Mild reaction conditions
    • Good yields (typically 70-90%)
  • Example Procedure:

    • Mix equimolar amounts of 3-ethoxy-4-methoxybenzaldehyde and acetonitrile in ethanol.
    • Add catalytic piperidine.
    • Stir at reflux for several hours.
    • Cool and precipitate the product by adding water.
    • Filter and purify by recrystallization or chromatography.

Wittig or Horner–Wadsworth–Emmons (HWE) Olefination

An alternative approach involves the olefination of 3-ethoxy-4-methoxybenzaldehyde with a phosphonium ylide or phosphonate ester bearing a nitrile group.

  • Starting Materials:

    • 3-Ethoxy-4-methoxybenzaldehyde
    • Cyanomethyltriphenylphosphonium bromide (Wittig reagent) or diethyl cyanomethylphosphonate (HWE reagent)
  • Conditions:

    • Strong bases such as sodium hydride or potassium tert-butoxide
    • Aprotic solvents like THF or DMSO
    • Low to moderate temperatures
  • Advantages:

    • Control over stereochemistry (E or Z)
    • High purity products
    • Useful for scale-up synthesis
  • Limitations:

    • Requires preparation or purchase of specialized phosphonium or phosphonate reagents
    • Sensitive to moisture

Cross-Coupling and Subsequent Functionalization

In more complex synthetic routes, cross-coupling reactions (e.g., Suzuki or Heck coupling) can be employed to install the aromatic substituents, followed by nitrile introduction via functional group transformations.

  • Typical Sequence:

    • Synthesize or obtain halogenated aromatic precursors.
    • Perform palladium-catalyzed coupling with vinyl or alkene derivatives.
    • Introduce nitrile functionality by nucleophilic substitution or dehydration reactions.
  • Applications:

    • Useful when derivatives with additional substituents or heterocycles are desired.
    • Allows modular synthesis of analogs.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent Yield (%) Stereoselectivity Advantages Limitations
Knoevenagel Condensation 3-Ethoxy-4-methoxybenzaldehyde + acetonitrile Piperidine, ammonium acetate Ethanol, methanol 70-90 High E-isomer Simple, mild, cost-effective Limited to aldehyde substrates
Wittig/HWE Olefination 3-Ethoxy-4-methoxybenzaldehyde + phosphonium/phosphonate reagent NaH, KOtBu THF, DMSO 75-85 Controlled E/Z High purity, stereochemical control Requires specialized reagents
Cross-Coupling + Functionalization Halogenated aromatics + vinyl/nitrile precursors Pd catalysts, bases Various Variable Variable Modular, versatile Multi-step, more complex

Research Findings and Optimization

  • Yield and Purity: The Knoevenagel condensation method generally yields the target compound in high purity and good yield, making it the preferred route for laboratory-scale synthesis.

  • Stereochemistry: The (E)-isomer predominates in these reactions due to thermodynamic stability, which is important for biological activity and material properties.

  • Reaction Conditions: Optimization studies indicate that mild heating and the use of catalytic amounts of bases such as piperidine or ammonium acetate improve reaction rates and yields without side reactions.

  • Solvent Effects: Polar protic solvents like ethanol favor the condensation reaction, while aprotic solvents may be used in olefination methods for better control of stereochemistry.

  • Scale-Up Considerations: The Knoevenagel method is scalable with minimal modifications, while Wittig/HWE methods require careful handling of reagents and moisture control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile with high regioselectivity?

  • Methodological Answer : A Knoevenagel condensation between 3-ethoxy-4-methoxybenzaldehyde and cyanoacetic acid is commonly employed. Catalysts such as piperidine or ammonium acetate in ethanol under reflux (60–80°C) yield the α,β-unsaturated nitrile. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity . Adjusting solvent polarity and catalyst loading can enhance regioselectivity.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the α,β-unsaturated system (δ 6.8–7.5 ppm for aromatic protons; δ 5.8–6.5 ppm for vinylic protons). 13^{13}C NMR identifies the nitrile carbon (δ 115–120 ppm) .
  • IR : A sharp peak at ~2220 cm1^{-1} confirms the C≡N stretch. Methoxy (2830–2940 cm1^{-1}) and ethoxy (∼1100 cm1^{-1}) groups validate substituents .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak (e.g., [M+H]+^+ at m/z 233.1) .

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

  • Methodological Answer : Use SHELXL for small-molecule refinement. Employ ORTEP-3 to visualize thermal ellipsoids and validate bond angles/distances. Hydrogen bonding patterns (e.g., C–H···N interactions) should be analyzed using Mercury or Platon to resolve packing ambiguities .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) elucidate the electronic properties and reaction mechanisms of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict HOMO-LUMO gaps (e.g., ~4.5 eV for similar nitriles), dipole moments, and Fukui indices for electrophilic/nucleophilic sites .
  • Mechanistic Studies : Simulate transition states for nucleophilic additions (e.g., thiols attacking the β-carbon) using Gaussian or ORCA. Solvent effects (PCM model) improve accuracy .

Q. How do steric and electronic effects of the 3-ethoxy-4-methoxy substituents influence regioselectivity in cycloaddition reactions?

  • Methodological Answer :

  • Steric Maps : Generate using Avogadro to show steric hindrance from methoxy/ethoxy groups, directing reactions to the α-position.
  • Hammett Analysis : Compare σ+^+ values of substituents to predict electron-withdrawing/donating effects on reaction rates (e.g., in Diels-Alder reactions) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies for this compound?

  • Methodological Answer :

  • Docking Validation : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Cross-validate with SPR (surface plasmon resonance) assays to measure binding affinity (KD_D).
  • Metabolic Stability Tests : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation pathways conflicting with computational predictions .

Q. How can hydrogen-bonding networks in crystal structures inform co-crystal design for enhanced solubility?

  • Methodological Answer :

  • Graph Set Analysis : Use Mercury to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs). Co-crystallize with succinic acid or caffeine to exploit C≡N···H–O interactions, improving aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile
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3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile

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